molecular formula C14H15FN8 B6452823 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine CAS No. 2549023-73-4

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine

Cat. No.: B6452823
CAS No.: 2549023-73-4
M. Wt: 314.32 g/mol
InChI Key: HWBFOANMPWUGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a purine core substituted with a piperazine ring, which is further modified with a fluoropyrimidine group. The presence of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine typically involves multiple steps, starting with the preparation of the piperazine and purine intermediates. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts to form the piperazine ring . The fluoropyrimidine group can be introduced via a nucleophilic substitution reaction using 5-fluoro-2-chloropyrimidine and piperazine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially involving the fluoropyrimidine group.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the piperazine ring.

Scientific Research Applications

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine involves its interaction with specific molecular targets. The fluoropyrimidine group can interact with nucleic acids or enzymes, potentially inhibiting their function. The piperazine ring may enhance the compound’s binding affinity to certain receptors or proteins, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methyl-9H-purine is unique due to its specific combination of a purine core with a fluoropyrimidine-substituted piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

6-[4-(5-fluoropyrimidin-2-yl)piperazin-1-yl]-9-methylpurine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN8/c1-21-9-20-11-12(21)18-8-19-13(11)22-2-4-23(5-3-22)14-16-6-10(15)7-17-14/h6-9H,2-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWBFOANMPWUGTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=C(C=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.